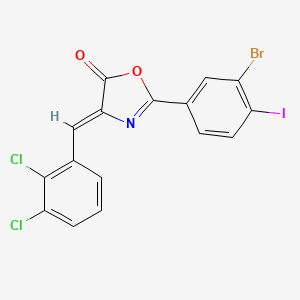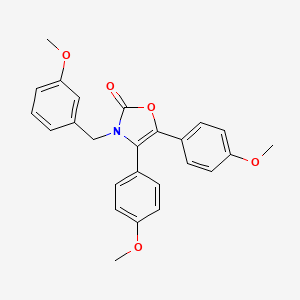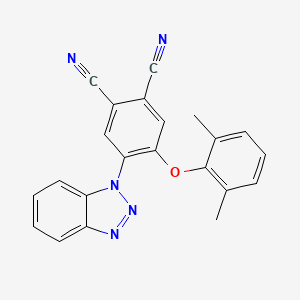
(4Z)-2-(3-bromo-4-iodophenyl)-4-(2,3-dichlorobenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and iodine atoms into the phenyl ring through electrophilic aromatic substitution reactions.
Formation of Oxazole Ring: Cyclization reaction to form the oxazole ring, often involving the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Aldol Condensation: The final step involves an aldol condensation reaction to introduce the (Z)-1-(2,3-dichlorophenyl)methylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or reduction of the oxazole ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for halogen substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce dehalogenated derivatives.
科学的研究の応用
2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-(3-BROMO-4-IODOPHENYL)-1,3-OXAZOLE: Lacks the (Z)-1-(2,3-dichlorophenyl)methylidene group.
4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE: Lacks the 3-bromo-4-iodophenyl group.
Uniqueness
The presence of both halogen atoms and the (Z)-1-(2,3-dichlorophenyl)methylidene group in 2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE makes it unique compared to similar compounds
特性
分子式 |
C16H7BrCl2INO2 |
|---|---|
分子量 |
522.9 g/mol |
IUPAC名 |
(4Z)-2-(3-bromo-4-iodophenyl)-4-[(2,3-dichlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H7BrCl2INO2/c17-10-6-9(4-5-12(10)20)15-21-13(16(22)23-15)7-8-2-1-3-11(18)14(8)19/h1-7H/b13-7- |
InChIキー |
XNAGYLKEXPUGRK-QPEQYQDCSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)I)Br |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dimethoxy-N-[1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B11074691.png)
![ethyl (4-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11074694.png)
![N-(1-methyl-1H-tetrazol-5-yl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11074700.png)


![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11074743.png)
![4-fluorophenyl {4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}sulfamate](/img/structure/B11074751.png)
![6-bromo-1a-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-1-[(4-fluorophenyl)carbonyl]-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11074758.png)
![Dimethyl [1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]propanedioate](/img/structure/B11074765.png)
![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B11074774.png)
![Ethyl 1-[2-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}amino)-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B11074781.png)

![N,N'-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]bis[4-(3-oxo-1-pyrrolidinyl)benzenesulfonamide]](/img/structure/B11074786.png)
![1-(2-Chlorobenzyl)-5'-methyl-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11074793.png)
